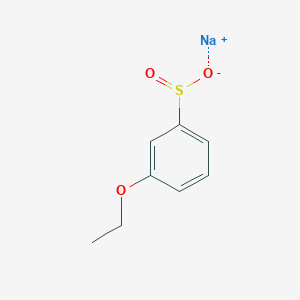
Sodium 3-ethoxybenzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-ethoxybenzene-1-sulfinate is an organosulfur compound with the molecular formula C₈H₉NaO₃S. It is a sodium salt of 3-ethoxybenzenesulfinic acid and is known for its versatile reactivity in organic synthesis. This compound is typically a colorless, odorless, and non-corrosive solid, making it a stable and convenient reagent for various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-ethoxybenzene-1-sulfinate can be synthesized through several methods. One common approach involves the reduction of sulfonyl chlorides or the oxidation of thiols. Another method includes the direct sulfonylation of aromatic compounds using sulfur dioxide (SO₂) and suitable bases .
Industrial Production Methods: In industrial settings, the production of sodium sulfinates often involves the use of advanced techniques such as photoredox catalytic transformations and electrochemical synthesis. These methods offer higher efficiency and sustainability compared to traditional approaches .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-ethoxybenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonic acids.
Reduction: Formation of thiols.
Substitution: Reactions with halides to form sulfonyl halides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Sulfonyl halides
Scientific Research Applications
Sodium 3-ethoxybenzene-1-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 3-ethoxybenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It introduces the sulfonyl group (-SO₂-) into various molecules, facilitating the formation of sulfonyl-containing compounds. This reactivity is primarily due to the presence of the sulfinic acid moiety, which can undergo nucleophilic substitution and radical reactions .
Comparison with Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 3-ethoxybenzene-1-sulfinate is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to other sodium sulfinates. This ethoxy group can provide additional steric and electronic effects, making it a valuable reagent for specific synthetic applications .
Biological Activity
Sodium 3-ethoxybenzene-1-sulfinate is an organosulfur compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of an ethoxy group and a sulfinate functional group on a benzene ring, which influences its reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in pharmacology.
Synthesis
The synthesis of this compound typically involves the sulfonation of 3-ethoxybenzene using agents like sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the sodium salt form. The reaction pathway can be summarized as follows:
| Reaction Type | Reagent | Conditions |
|---|---|---|
| Sulfonation | Sulfur trioxide | Controlled temperature |
| Neutralization | Sodium hydroxide | Aqueous solution |
This synthetic route highlights the compound's structural characteristics, which are crucial for its biological interactions.
Research indicates that this compound may exert its biological effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to modifications in cellular pathways, potentially influencing various biological processes. The compound's ability to modify enzyme activity or receptor function is particularly significant, as it may lead to therapeutic applications in treating diseases.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated effective inhibition against various bacterial strains, suggesting that this compound may possess comparable activity.
| Compound | Activity Type | Inhibition Zone (mm) |
|---|---|---|
| This compound | Antibacterial | TBD |
| Related Compound | Antibacterial | 20 |
| Another Compound | Antifungal | 15 |
Case Studies
- Antifungal Activity : In a recent study, compounds structurally related to this compound were tested for antifungal properties against Candida species. The findings suggested that these compounds could inhibit hyphal formation and disrupt membrane integrity, leading to cell death without significant toxicity to human cells.
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of sodium sulfinates. Compounds similar to this compound showed promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
Toxicity and Safety Considerations
While exploring the biological activity of this compound, it is crucial to consider its safety profile. Preliminary assessments suggest that this compound exhibits low toxicity levels in various biological assays. However, comprehensive toxicological studies are necessary to fully understand its safety for potential clinical applications.
Properties
Molecular Formula |
C8H9NaO3S |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
sodium;3-ethoxybenzenesulfinate |
InChI |
InChI=1S/C8H10O3S.Na/c1-2-11-7-4-3-5-8(6-7)12(9)10;/h3-6H,2H2,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
WAWGBRYODXOFRT-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=CC(=CC=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















